N-allyl-4-bromo-3-ethoxybenzenesulfonamide
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Overview
Description
Synthesis Analysis N-allyl-4-bromo-3-ethoxybenzenesulfonamide and related compounds can be synthesized through various chemical reactions. For example, the aminohalogenation reaction of ethyl 2-methylpenta-2,3-dienoate with TsNBr2 has been utilized to synthesize related compounds with bromo and ethoxy groups on the benzene ring (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Furthermore, synthesis involving the treatment of 4-methylbenzenesulfonyl chloride with a primary amine, followed by benzylation, has been applied to create N-allyl-N-benzyl derivatives (Brock A. Stenfors, F. Ngassa, 2020).
Molecular Structure Analysis The crystal structure and molecular configuration of related sulfonamides reveal important aspects about their spatial arrangement and bonding. For instance, single-crystal X-ray diffraction has been used to elucidate the structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide, revealing an orthorhombic space group with specific cell parameters (Brock A. Stenfors, F. Ngassa, 2020).
Chemical Reactions and Properties Chemical reactions involving this compound derivatives often include aminohydroxylation and allylation. For instance, N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene has been demonstrated, showing the versatility in functional group modification (Muslih S. Hamasharif, O. E. Smith, Collette J. Curran, K. Hemming, 2017).
Physical Properties Analysis The physical properties of these compounds, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Crystallographic studies provide insights into the arrangement of molecules in the solid state and their interaction with light and other molecules (Brock A. Stenfors, F. Ngassa, 2020).
Chemical Properties Analysis The chemical behavior of this compound derivatives, including reactivity towards various reagents and conditions, is an area of ongoing research. Studies involving enzyme inhibition and in silico analyses highlight their potential in various biological and chemical processes (N. Riaz, 2020).
properties
IUPAC Name |
4-bromo-3-ethoxy-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3S/c1-3-7-13-17(14,15)9-5-6-10(12)11(8-9)16-4-2/h3,5-6,8,13H,1,4,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWAUPLYZVATEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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